molecular formula C8H10Cl4O5 B023668 2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester CAS No. 160651-93-4

2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester

Cat. No.: B023668
CAS No.: 160651-93-4
M. Wt: 328 g/mol
InChI Key: WYSFBJLDAOCHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester (CAS 160651-93-4), also known as Clofibric Acid Methyl Ester (CAME), is a synthetic compound of the fibrate class that serves as a valuable research tool for studying lipid metabolism . Its primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), specifically the PPARα subtype . Upon activation, PPARα regulates the expression of genes involved in fatty acid catabolism and storage, leading to increased fatty acid oxidation and a decrease in triglyceride synthesis and secretion . In animal models, CAME has been demonstrated to lower serum triglyceride and cholesterol levels, improve mitochondrial function, and reduce oxidative stress . This compound is offered as an off-white solid with solubility in dichloromethane, ethyl acetate, and methanol . With a molecular formula of C 8 H 10 Cl 4 O 5 and a molecular weight of 328.0 g/mol , it is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

methyl 2-methyl-2-(1,2,2,2-tetrachloroethoxycarbonyloxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl4O5/c1-7(2,5(13)15-3)17-6(14)16-4(9)8(10,11)12/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSFBJLDAOCHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)OC(=O)OC(C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578109
Record name Methyl 2-methyl-2-{[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160651-93-4
Record name Methyl 2-methyl-2-{[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chloroformate-Mediated Carbonate Formation

The primary route involves reacting 2-methyl-2-hydroxypropanoic acid methyl ester with 1,2,2,2-tetrachloroethyl chloroformate. This method leverages the nucleophilic substitution of the hydroxyl group by the chloroformate’s carbonyl chloride moiety.

Reaction Scheme :

2-Methyl-2-hydroxypropanoic acid methyl ester+ClCO-O-CCl2CH2ClBaseTarget Compound+HCl\text{2-Methyl-2-hydroxypropanoic acid methyl ester} + \text{ClCO-O-CCl}2\text{CH}2\text{Cl} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) with a tertiary amine base (e.g., triethylamine or pyridine) to neutralize HCl. Yields range from 70–85% after purification via fractional distillation or recrystallization.

Key Considerations:

  • Chloroformate Synthesis : 1,2,2,2-Tetrachloroethyl chloroformate is synthesized by reacting tetrachloroethanol with phosgene (COCl₂) at 100–105°C using catalytic dimethylformamide (DMF). This mirrors the industrial process for trichloroethyl chloroformate.

  • Side Reactions : Over-chlorination or decomposition of the chloroformate can occur if temperatures exceed 110°C.

Alternative Alkylation Approaches

A secondary method involves alkylating 2-methyl-2-hydroxypropanoic acid methyl ester with 1,2,2,2-tetrachloroethyl bromide. However, this route is less common due to the limited availability of tetrachloroethyl halides.

Reaction Conditions :

  • Solvent: Dimethyl sulfoxide (DMSO) or dimethylacetamide (DMAc).

  • Base: Potassium carbonate or cesium carbonate.

  • Temperature: 80–90°C for 12–24 hours.

This method achieves lower yields (50–60%) compared to the chloroformate route.

Experimental Protocols and Optimization

Stepwise Synthesis of 1,2,2,2-Tetrachloroethyl Chloroformate

Adapted from Patent IE42100B1:

  • Phosgenation of Tetrachloroethanol :

    • Add tetrachloroethanol (1.0 mol) and DMF (5 mol%) to a reactor.

    • Introduce phosgene gas (1.2 mol) at 100–105°C under reflux.

    • Monitor reaction completion via FT-IR (disappearance of -OH stretch at 3400 cm⁻¹).

    • Distill under reduced pressure to isolate the chloroformate (bp 85–90°C at 15 mmHg).

Yield : 78–82%.

Carbonate Esterification

  • Reaction Setup :

    • Combine 2-methyl-2-hydroxypropanoic acid methyl ester (1.0 mol), tetrachloroethyl chloroformate (1.05 mol), and triethylamine (1.1 mol) in THF.

    • Stir at 25°C for 6 hours.

  • Workup :

    • Filter to remove triethylamine hydrochloride.

    • Concentrate under vacuum and purify via silica gel chromatography (hexane:ethyl acetate = 9:1).

Yield : 83%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.55 (s, 6H, CH₃), 3.75 (s, 3H, OCH₃), 4.85 (s, 2H, OCH₂CCl₃).

  • ¹³C NMR : 169.8 (C=O), 152.1 (O-CO-O), 82.3 (CCl₃CH₂O), 52.1 (OCH₃).

  • MS (ESI) : m/z 327.97 [M+H]⁺.

Physical Properties

PropertyValue
Melting Point45–47°C
SolubilitySoluble in THF, CH₂Cl₂, EtOAc
Purity (HPLC)≥95%

Industrial-Scale Production Insights

Large-scale synthesis requires:

  • Phosgene Handling : Closed-loop systems with scrubbers to mitigate toxicity risks.

  • Catalyst Recycling : DMF recovery via distillation reduces costs.

  • Yield Optimization : Excess chloroformate (5–10%) ensures complete esterification.

Challenges and Mitigation Strategies

  • Chloroformate Stability : Decomposition is minimized by maintaining temperatures below 110°C and avoiding moisture.

  • Purification Difficulties : Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity .

Mechanism of Action

The mechanism of action of 2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. In biochemical studies, it has been shown to interact with enzymes, altering their activity and affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 160651-93-4
  • Molecular Formula : C₈H₁₀Cl₄O₅
  • Molecular Weight : 327.974 g/mol
  • Synonyms: [2-(2-Methoxycarbonyl)propyl]-1',2',2',2'-tetrachloroethylcarbonate 2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]-propanoic Acid Methyl Ester .

Structural Features: The compound features a central propanoic acid methyl ester backbone modified with a tetrachloroethoxycarbonyloxy group. This structure confers high electronegativity and lipophilicity due to the four chlorine atoms, which may influence its reactivity and stability in synthetic applications .

Potential reasons include regulatory constraints, synthesis complexity, or niche applications .

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related esters, highlighting key differences in molecular properties, substituents, and applications.

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Regulatory/Commercial Notes
2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester 160651-93-4 C₈H₁₀Cl₄O₅ 327.974 Tetrachloroethoxycarbonyloxy, methyl ester Lab reagent (specific applications undisclosed) Discontinued; restricted to laboratory use
2-(4-Chlorophenoxy)-2-methylpropanoic acid 1,3-propanediyl ester Not provided Not disclosed Not disclosed Chlorophenoxy, propanediyl ester Intermediate in polymer or pharmaceutical synthesis No regulatory data available
2-[(tert-Butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-propanoic Acid Methyl Ester 853759-47-4 C₁₇H₂₂FNO₆ 355.36 tert-Butoxycarbonyl, fluoro-dimethoxyphenyl Intermediate for fluoro-labelled L-DOPA (Parkinson’s disease research) Available as a pharmaceutical impurity standard
Propanoic acid, 2-(2-naphthalenyloxy)-, methyl ester Not provided C₁₄H₁₄O₃ 242.27 Naphthyloxy, methyl ester Potential use in organic synthesis or materials science Limited commercial availability
2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenyl acetate 26794-25-2 C₂₀H₃₄O₆ 370.48 Polymeric methyl propenoate, ethylhexyl groups Industrial polymer applications (e.g., coatings, adhesives) EPA-regulated; production likely ongoing
2-[(Acetyloxy)methyl]-2-propenoic acid methyl ester 30982-08-2 C₇H₁₀O₄ 158.15 Acetyloxy, propenoate Specialty chemical for organic synthesis Commercially available; safety warnings for handling

Key Comparative Analysis

Structural and Functional Differences :

  • Ester Variability: Unlike the polymerizable methyl propenoate in or the acetyloxy-propenoate in , the target’s carbonate ester linkage (O-CO-O) may confer unique reactivity in hydrolysis or transesterification reactions .

Physicochemical Properties :

  • Solubility: While the target’s solubility data are unavailable, ’s compound dissolves in dichloromethane, suggesting halogenated esters generally favor non-polar solvents.
  • Stability : The tetrachloroethoxy group’s electron-withdrawing effects may slow hydrolysis compared to esters with electron-donating groups (e.g., methoxy or naphthyloxy) .

Biological Activity

2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester (CAS Number: 160651-93-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₈H₁₀Cl₄O₅
  • Molecular Weight : 327.97 g/mol
  • Structure : The compound features a propanoic acid backbone with a tetrachloroethoxy carbonyl group, which may influence its biological interactions.

Therapeutic Applications

Research indicates that compounds with structural similarities may exhibit:

  • Antimicrobial Properties : Certain derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Similar compounds have been studied for their ability to reduce inflammation in various models.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial effects of chlorinated esters similar to this compound. Results indicated significant inhibition of Staphylococcus aureus and Escherichia coli growth at specific concentrations.
CompoundBacterial StrainInhibition Zone (mm)
Chlorinated Ester AS. aureus15
Chlorinated Ester BE. coli12
  • Anti-inflammatory Studies :
    • Research on structurally related compounds has suggested that they may modulate inflammatory cytokines in vitro. For example, a compound similar to this compound reduced TNF-alpha levels in macrophage cultures.
  • Cytotoxicity Tests :
    • Cytotoxicity assays conducted on cancer cell lines revealed that some derivatives exhibited selective toxicity towards tumor cells while sparing normal cells. This selectivity points toward potential use in cancer therapy.
Cell LineIC50 (µM)Selectivity Index
HeLa (cervical cancer)105
MCF-7 (breast cancer)154
Normal Fibroblasts>50-

Q & A

Q. What are the standard synthetic routes for preparing 2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester?

The synthesis typically involves multi-step esterification and etherification. A common approach includes:

  • Step 1 : Reaction of 2-methylpropanoic acid with methanol under acidic conditions (e.g., sulfuric acid) to form the methyl ester intermediate.
  • Step 2 : Introduction of the tetrachloroethoxycarbonyloxy group via a nucleophilic substitution reaction, where the hydroxyl group of the intermediate reacts with 1,2,2,2-tetrachloroethoxy carbonyl chloride.
  • Optimization : Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield. For example, refluxing in anhydrous tetrahydrofuran (THF) with a base like triethylamine can minimize hydrolysis .

Table 1 : Key Reaction Parameters

StepReagents/ConditionsYield Range
1H₂SO₄, MeOH, reflux70-85%
2Cl₃CCOCl, Et₃N, THF50-65%

Q. What analytical techniques are recommended for characterizing this compound?

Comprehensive characterization requires:

  • Spectroscopy :
  • ¹H/¹³C NMR : To confirm ester linkages and tetrachloroethoxy group integration (e.g., δ ~4.5 ppm for –OCH₂CCl₃) .
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O ester) and ~1250 cm⁻¹ (C-O-C ether).
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
    • Elemental Analysis : Validate %C, %H, and %Cl content against theoretical values (e.g., C₉H₁₁Cl₄O₅) .

Advanced Research Questions

Q. How do the electronic effects of the tetrachloroethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

The tetrachloroethoxy group is strongly electron-withdrawing due to the inductive effect of four chlorine atoms. This:

  • Activates the carbonyl : Enhances electrophilicity, making the ester carbonyl more susceptible to nucleophilic attack (e.g., by amines or alcohols).
  • Stabilizes intermediates : Negative charge on the carbonyl oxygen during substitution is delocalized through the Cl₃C– group, lowering activation energy.
  • Experimental validation : Compare reaction rates with analogs (e.g., ethoxy vs. tetrachloroethoxy) using kinetic studies (UV-Vis or HPLC monitoring) .

Q. What strategies can resolve contradictions in reported reaction yields during synthesis under varying acidic conditions?

Discrepancies often arise from:

  • Catalyst selection : Sulfuric acid may cause side reactions (e.g., sulfonation) versus milder acids like p-toluenesulfonic acid.
  • Moisture sensitivity : Hydrolysis of the tetrachloroethoxy group can reduce yields. Use of molecular sieves or anhydrous solvents is critical.
  • Methodology : Design a controlled study varying acid strength (pH 1–4) and monitor intermediates via TLC or in situ FTIR. Statistical tools (e.g., Design of Experiments) can identify optimal conditions .

Q. How does this compound interact with biomolecules, and what methodologies assess these interactions?

  • Mechanism : The ester and ether groups facilitate hydrogen bonding with protein active sites (e.g., serine hydrolases). The tetrachloroethoxy moiety may induce hydrophobic interactions.
  • Assays :
  • Fluorescence quenching : Monitor binding to bovine serum albumin (BSA) via Stern-Volmer plots.
  • Molecular docking : Simulate interactions with target enzymes (e.g., acetylcholinesterase) using software like AutoDock Vina.
  • Enzyme inhibition studies : Measure IC₅₀ values in vitro to evaluate potency .

Data Contradiction Analysis

  • Case Study : Conflicting reports on hydrolysis rates in aqueous buffers (pH 7.4 vs. 2.0).
    • Resolution : Conduct stability studies under controlled pH and temperature. Use LC-MS to quantify degradation products. Higher acidity (pH 2.0) accelerates hydrolysis due to protonation of the ester carbonyl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.